molecular formula C24H19FN4OS2 B2982725 3-((5-((4-fluorobenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847402-93-1

3-((5-((4-fluorobenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No.: B2982725
CAS No.: 847402-93-1
M. Wt: 462.56
InChI Key: WANGXAHVYJBAOU-UHFFFAOYSA-N
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Description

3-((5-((4-fluorobenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a useful research compound. Its molecular formula is C24H19FN4OS2 and its molecular weight is 462.56. The purity is usually 95%.
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Properties

IUPAC Name

3-[[5-[(4-fluorophenyl)methylsulfanyl]-4-(2-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN4OS2/c1-16-6-2-3-7-19(16)29-22(14-28-20-8-4-5-9-21(20)32-24(28)30)26-27-23(29)31-15-17-10-12-18(25)13-11-17/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WANGXAHVYJBAOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NN=C2SCC3=CC=C(C=C3)F)CN4C5=CC=CC=C5SC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((5-((4-fluorobenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a novel hybrid molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound integrates a triazole ring, which is known for its diverse pharmacological properties, with a benzothiazole moiety that enhances its bioactivity.

  • Molecular Formula : C24H19FN4OS2
  • Molecular Weight : 462.56 g/mol
  • CAS Number : 847402-93-1

Biological Activity Overview

Research indicates that compounds containing triazole and benzothiazole structures often exhibit significant biological activities, including:

  • Antimicrobial Activity : Triazoles are well-documented for their antifungal properties, while benzothiazoles have shown antibacterial effects.
  • Anticancer Properties : The integration of these moieties may enhance the compound's ability to inhibit cancer cell proliferation.
  • Anti-inflammatory Effects : Some studies suggest that triazole derivatives possess anti-inflammatory properties, potentially making this compound useful in treating inflammatory diseases.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The triazole ring may interact with specific enzymes or receptors involved in disease pathways.
  • Cellular Uptake : The lipophilic nature of the benzothiazole moiety may facilitate cellular penetration, enhancing the compound's efficacy at lower concentrations.

Anticancer Activity

A study assessing various triazole derivatives found that compounds similar to the target exhibited IC50 values in the micromolar range against several cancer cell lines, including breast and colon carcinoma cells. For instance, a related compound demonstrated an IC50 of 6.2 μM against HCT-116 cells and 27.3 μM against T47D cells .

Antimicrobial Studies

Preliminary evaluations indicated that compounds with similar structural features displayed promising antibacterial activity against pathogenic strains. For example, derivatives containing thioether functionalities were tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones .

Data Table of Biological Activities

Activity TypeTest Organism/Cell LineIC50 (μM)Reference
AnticancerHCT-1166.2
AnticancerT47D27.3
AntibacterialStaphylococcus aureusSignificant inhibition observed
AntibacterialEscherichia coliSignificant inhibition observed

Case Studies

  • Case Study on Anticancer Activity :
    • A series of novel triazole derivatives were synthesized and evaluated for their anticancer properties. The study highlighted that modifications in the benzothiazole structure significantly influenced cytotoxicity profiles across different cancer cell lines .
  • Case Study on Antimicrobial Efficacy :
    • Another research focused on the synthesis of thioether-substituted triazoles revealed potent antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that the incorporation of sulfur-containing groups enhances bioactivity .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The compound’s synthesis typically involves nucleophilic substitution between a fluorobenzyl thiol intermediate and a triazole precursor under basic conditions (e.g., NaOH or K₂CO₃). Microwave-assisted synthesis can enhance yield and reduce reaction time compared to conventional heating . Key steps include:

  • Purification via recrystallization (ethanol/water mixtures).
  • Monitoring reaction progress using TLC or HPLC.
  • Optimization parameters: temperature (80–100°C), solvent polarity (acetonitrile or DMF), and stoichiometric ratios of reactants .

Q. How is structural characterization performed to confirm the compound’s identity?

A combination of spectroscopic methods is essential:

  • NMR : 1^1H and 13^13C NMR to verify substituent positions (e.g., fluorobenzyl and o-tolyl groups) and assess tautomeric equilibria in the triazole ring .
  • IR Spectroscopy : Peaks at ~2550 cm⁻¹ (S-H stretch) and 1600–1650 cm⁻¹ (C=N/C=C in triazole) confirm functional groups .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Q. What preliminary assays are used to evaluate its biological activity?

  • Antimicrobial Testing : Agar diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC (Minimum Inhibitory Concentration) determination .
  • Antitumor Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
  • Controls: Reference drugs (e.g., ciprofloxacin for antimicrobials, cisplatin for antitumor) and solvent-only blanks .

Advanced Research Questions

Q. How do solvent effects influence its reactivity in further functionalization?

Polar aprotic solvents (e.g., DMF) stabilize transition states in substitution reactions, while protic solvents (e.g., ethanol) favor tautomeric equilibria. For example:

  • Microwave-assisted reactions in DMF yield higher purity for S-alkylation steps .
  • Solvent choice impacts crystallization efficiency and polymorph formation .

Q. How can contradictory bioactivity data across studies be reconciled?

  • Assay Variability : Standardize protocols (e.g., incubation time, cell density) and validate using reference compounds .
  • Resistance Mechanisms : Test for efflux pump overexpression in microbial strains using inhibitors like verapamil .
  • Metabolic Stability : Assess hepatic microsomal degradation to identify rapid metabolization as a cause of false negatives .

Methodological Notes

  • Synthetic Reproducibility : Document reaction parameters (e.g., inert atmosphere, moisture control) to minimize batch-to-batch variability .
  • Data Validation : Cross-reference spectral data with PubChem or crystallographic databases (e.g., CCDC) .
  • Ethical Compliance : Adhere to institutional guidelines for biological testing, including cytotoxicity thresholds (e.g., IC₅₀ < 10 μM for further development) .

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